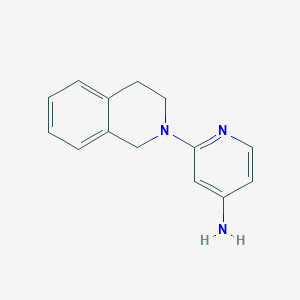

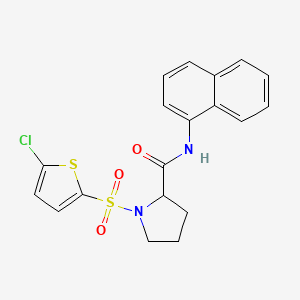

![molecular formula C20H23N3O B3016901 4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile CAS No. 2200806-88-6](/img/structure/B3016901.png)

4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile is a complex organic molecule that likely exhibits interesting chemical and biological properties due to its structural features. It contains a piperidine ring, which is a common motif in many pharmacologically active compounds, and a benzonitrile group, which can contribute to the molecule's electronic characteristics and reactivity.

Synthesis Analysis

The synthesis of piperidine derivatives can involve various strategies, including the cyclization of imines and subsequent cross-coupling reactions. For instance, a novel approach to 4-(substituted benzyl)piperidines has been developed, which includes the cyclization of imines with an allylsilane side-chain and palladium-catalyzed cross-coupling with organoboronic acids . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic methods could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can significantly influence their biological activity. For example, the introduction of bulky moieties or substituents can enhance the activity of these compounds, as seen in the case of certain anti-acetylcholinesterase piperidine derivatives . The molecular structure, including the conformation of the piperidine ring and the orientation of substituent groups, is crucial for the interaction with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, including those that lead to the formation of complex structures with potential bioactivity. The reactivity of such compounds can be influenced by the presence of functional groups such as benzonitrile, which can undergo nucleophilic substitution reactions or serve as ligands in metal-catalyzed coupling reactions . The specific chemical reactions that this compound might undergo are not described in the provided papers, but its structural components suggest a range of possible reactivities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as their phase behavior, luminescence, and electronic properties, can be tailored by modifying the length and nature of substituents on the piperidine ring. For example, compounds with varying alkoxy chain lengths can exhibit different liquid crystalline phases and optical properties . The presence of a benzonitrile group can also affect the electronic properties of the molecule, potentially making it a candidate for applications in materials science or as a ligand in catalysis .

Wissenschaftliche Forschungsanwendungen

Histamine H3 Antagonist Properties

This compound has been explored for its potent activity as a non-imidazole histamine H3 antagonist. The core structure of this compound, which includes a 4-phenoxypiperidine moiety, acts as a conformationally restricted version of the common 3-amino-1-propanol moiety found in many non-imidazole histamine H3 ligands. This modification has shown efficacy in in vivo models of wakefulness at very low doses, highlighting its potential for treating disorders related to the histamine H3 receptor (Dvorak et al., 2005).

Molecular and Crystal Structures

Research has also focused on understanding the molecular and crystal structures of related compounds. Studies involving X-ray diffraction analysis have provided insights into how intramolecular and intermolecular hydrogen bonds influence the conformation and packing of molecules in crystals. These findings are crucial for the design of new compounds with desired physical and chemical properties (Kuleshova & Khrustalev, 2000).

Synthetic Applications

There has been significant interest in synthesizing derivatives and exploring their reactivity for the development of compounds with pharmacological interest. For instance, the preparation of 2,4-piperidinedione derivatives has been reported for their applications in synthesizing antiepileptic and herbicidal agents, demonstrating the compound's versatility as a synthetic intermediate (Ibenmoussa et al., 1998).

Luminescent Properties

Another area of research has focused on the synthesis of compounds with luminescent properties, where derivatives of the compound have been used to create potential mesogens with liquid crystalline behavior. These studies not only reveal the compound's application in materials science but also its potential in creating new optoelectronic devices (Ahipa et al., 2014).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to inhibit the activity of tyrosine kinases , which play a crucial role in the regulation of cell functions such as growth, differentiation, and metabolism.

Mode of Action

Based on the structure and the known actions of similar compounds, it can be inferred that it might interact with its target through hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions could lead to changes in the target’s activity, thereby influencing cellular processes.

Eigenschaften

IUPAC Name |

4-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-16-3-2-10-22-20(16)24-15-19-8-11-23(12-9-19)14-18-6-4-17(13-21)5-7-18/h2-7,10,19H,8-9,11-12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWMQQAXUPDWAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

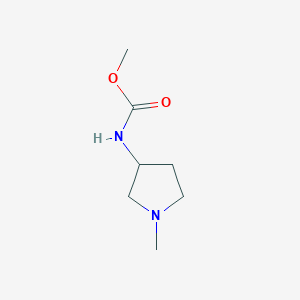

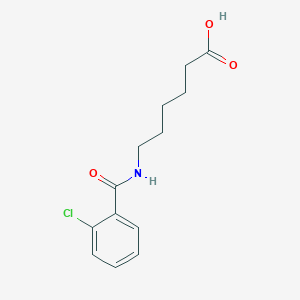

![2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3016818.png)

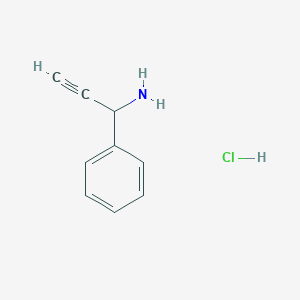

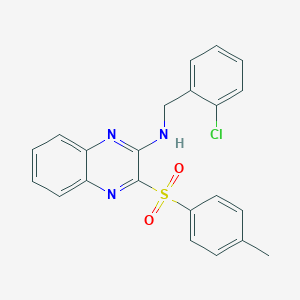

![4-[({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B3016821.png)

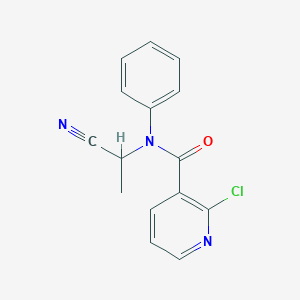

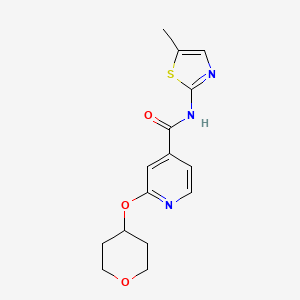

![N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3016827.png)

![3-(4-chlorophenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3016829.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3016832.png)

![6-[5-(4-Methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B3016839.png)